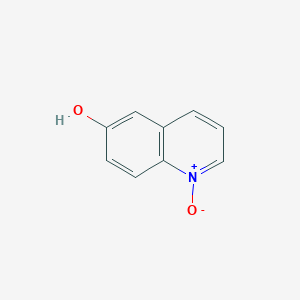

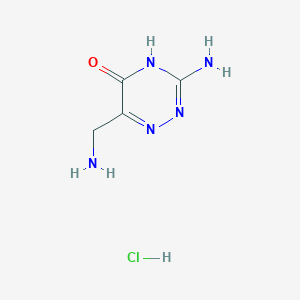

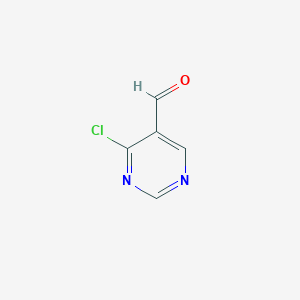

![molecular formula C6H9N3 B3195817 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 933742-87-1](/img/structure/B3195817.png)

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Overview

Description

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic organic compound that belongs to the pyrazolo[4,3-c]pyridine family

Mechanism of Action

Target of Action

The primary target of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is c-Met kinase . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancers, making it a significant target for cancer therapeutics .

Mode of Action

This compound interacts with c-Met kinase, inhibiting its enzymatic activity . This inhibition disrupts the signaling pathways that promote cancer cell growth and survival, leading to a decrease in tumor progression .

Biochemical Pathways

The compound affects the c-Met signaling pathway . When c-Met kinase is inhibited, the downstream effects include a reduction in cell proliferation, survival, and migration. This can lead to the suppression of tumor growth and metastasis .

Result of Action

The inhibition of c-Met kinase by this compound results in a decrease in cancer cell proliferation, survival, and migration . This leads to a reduction in tumor growth and metastasis, demonstrating the compound’s potential as a cancer therapeutic .

Biochemical Analysis

Biochemical Properties

It has been found to have enzymatic inhibitory activity against c-Met kinase . This suggests that it may interact with enzymes and other proteins in biochemical reactions.

Cellular Effects

It has been shown to have cellular potency against MKN45, EBC-1, and PC-3 cell lines . This suggests that it may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its inhibitory activity against c-Met kinase suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and can be stored at 4°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of hydrazine with a suitable pyridine derivative in the presence of a catalyst[_{{{CITATION{{{_1{A new and straightforward route to synthesize novel pyrazolo3,4-b .... The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of production method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions[_{{{CITATION{{{1{A new and straightforward route to synthesize novel pyrazolo3,4-b ...[{{{CITATION{{{_2{this compound dihydrochloride](https://www.sigmaaldrich.com/US/en/product/aldrich/cbr00975).

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: Addition reactions may involve the use of Grignard reagents or organolithium compounds.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Derivatives of this compound have been investigated for their therapeutic potential, particularly in cancer treatment and anticoagulant therapy.

Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is structurally similar to other pyrazolo[4,3-c]pyridine derivatives, such as pyrazolo[3,4-b]pyridine and pyrazolo[3,4-c]pyridine[_{{{CITATION{{{_1{A new and straightforward route to synthesize novel pyrazolo3,4-b ... These compounds share a common pyrazole ring but differ in their substitution patterns and functional groups

List of Similar Compounds

Pyrazolo[3,4-b]pyridine

Pyrazolo[3,4-c]pyridine

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban)

Properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMJQHONPAXABH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives and how do they influence their interactions?

A: These compounds typically exhibit a half-chair conformation for the reduced pyridine ring. [] The specific conformation and orientation of substituents attached to the core structure significantly impact intermolecular interactions, such as hydrogen bonding and π-π stacking. [, ] For example, variations in the position and nature of substituents can lead to the formation of dimers, ribbons, or sheets in the solid state, influencing their physicochemical properties. []

Q2: How does the structure of this compound derivatives relate to their biological activity?

A: Research has shown that modifications to the core this compound structure can significantly alter biological activity. [, , ] For instance, Quantitative Structure-Activity Relationship (QSAR) studies have revealed that hydrophobic, electronic, and steric parameters of substituents are crucial for the ability of these compounds to displace [3H]prazosin. [] This suggests their potential as antihypertensive agents. Furthermore, the introduction of specific moieties, such as nitrofuran, to the core structure has been shown to enhance activity against ESKAPE pathogens. [] This highlights the importance of SAR studies in optimizing these compounds for specific therapeutic applications.

Q3: Have any specific targets been identified for this compound derivatives?

A: Yes, research indicates that some this compound derivatives exhibit inhibitory activity against specific biological targets. For example, certain indanyl-substituted derivatives have demonstrated activity against the potassium channel TASK-1, suggesting potential applications in treating atrial arrhythmias. [] Additionally, other derivatives have been explored as potential inhibitors of Mycobacterium tuberculosis pantothenate synthetase, highlighting the versatility of this scaffold for developing novel antibacterial agents. []

Q4: What computational chemistry approaches have been employed in studying this compound derivatives?

A: Computational chemistry plays a vital role in understanding the structure-activity relationships of these compounds. QSAR models, utilizing physicochemical and structural parameters, help predict the biological activity of novel derivatives. [] Furthermore, techniques like induced-fit docking simulations have been used to rationalize the observed biological activity and guide the design of more potent compounds. [] These in silico approaches, coupled with experimental validation, provide valuable insights for developing optimized this compound-based therapeutics.

Q5: What analytical techniques are commonly used to characterize this compound derivatives?

A: Various analytical techniques are employed for the characterization of these compounds. X-ray crystallography provides detailed information about the three-dimensional structure, including bond lengths, bond angles, and molecular conformations. [, ] Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy offer insights into the compound's structure and functional groups. [] These techniques are crucial for confirming the identity and purity of synthesized compounds, as well as understanding their structural features.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

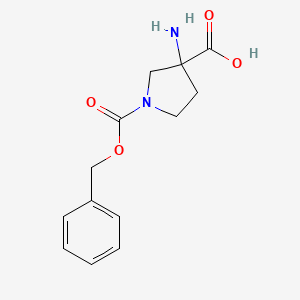

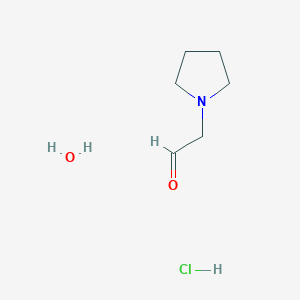

![6,7-dihydro-5H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B3195759.png)

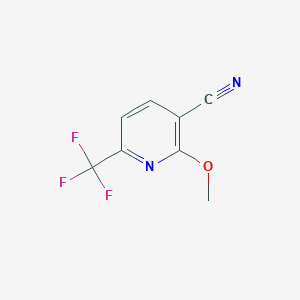

![2-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine](/img/structure/B3195799.png)

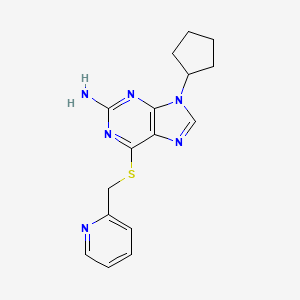

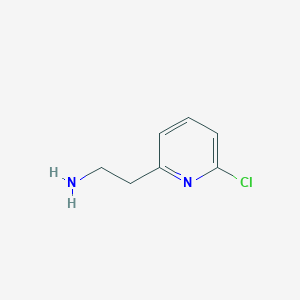

![2-(Benzo[d]thiazol-6-yl)ethanamine](/img/structure/B3195825.png)